molecular formula C9H5BrF3N B1339605 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile CAS No. 669080-79-9

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B1339605
CAS No.: 669080-79-9
M. Wt: 264.04 g/mol
InChI Key: XPUXNYPZDDSUDQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (CAS 669080-79-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol, features both a reactive bromomethyl group and a benzonitrile core substituted with a trifluoromethyl group . The bromomethyl moiety makes this compound an excellent electrophile for alkylation reactions and a key precursor for constructing more complex molecular architectures through nucleophilic substitution. It is a documented synthetic intermediate, with literature procedures achieving its preparation in high yields, such as 82% . The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules. Researchers primarily utilize this compound as a versatile building block for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Its application is strictly for research purposes in laboratory settings. Safety Information: While a specific Safety Data Sheet for this exact compound was not located, handling all chemicals with appropriate precautions is essential. Based on the GHS hazard statements of a closely related structural analog, 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile, this class of compounds may be corrosive and toxic if swallowed, in contact with skin, or if inhaled . It is critical to consult a relevant SDS and use personal protective equipment, including gloves and eye/face protection, and work only in a well-ventilated area.

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUXNYPZDDSUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469282
Record name 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669080-79-9
Record name 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synonyms for 3-cyano-5-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Identity and Utility of 3-Cyano-5-(trifluoromethyl)benzyl bromide: A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Chemical Identity

In the high-stakes environment of lead optimization, the precise identification of reagents is non-negotiable. 3-Cyano-5-(trifluoromethyl)benzyl bromide is a specialized "linker" molecule used to introduce a highly functionalized aromatic moiety into drug candidates. It combines a potent electrophile (benzylic bromide) with two metabolically distinct electron-withdrawing groups (EWG): a nitrile and a trifluoromethyl group.

However, this molecule suffers from significant nomenclature ambiguity in commercial catalogs. This guide clarifies its identity, synthesis, and application to prevent costly procurement errors.

Nomenclature & Synonyms

The primary confusion arises between the benzylic bromide (the target) and the aryl bromide (a common isomer).

Category Identifier / Name Notes
Systematic Name (IUPAC) 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile Preferred Name.[1][2] Describes the structure unambiguously.
Target Synonym 3-Cyano-5-(trifluoromethyl)benzyl bromideCommon usage; implies the -CH₂Br group.
Formula C₉H₅BrF₃NMW: ~264.04 g/mol
Precursor CAS 261952-04-9 Refers to the methyl starting material (3-methyl-5-(trifluoromethyl)benzonitrile).
Critical Warning DO NOT CONFUSE WITH CAS 691877-03-9 CAS 691877-03-9 is 3-Bromo-5-(trifluoromethyl)benzonitrile (Bromine is on the ring).
Structural Disambiguation (Graphviz Visualization)

ChemicalIdentity Root Target Query: 3-cyano-5-(trifluoromethyl)benzyl bromide Correct CORRECT STRUCTURE This compound (Benzylic Bromine) Root->Correct Matches Description Incorrect COMMON ERROR (Isomer) 3-Bromo-5-(trifluoromethyl)benzonitrile (Aryl Bromine) Root->Incorrect Name Similarity Risk Function Reactivity: SN2 Electrophile (Linker) Correct->Function FunctionErr Reactivity: Pd-Catalyzed Coupling Partner Incorrect->FunctionErr

Figure 1: Decision tree for verifying the chemical identity of the reagent. Note the distinct reactivity profiles between the target and its common isomer.

Structural Properties & Reactivity Profile

The utility of this scaffold lies in the electronic interplay between its three substituents.

  • Benzylic Bromide (-CH₂Br): The primary reactive center. It is a "soft" electrophile, highly susceptible to Sɴ2 attack by amines, thiols, and enolates.

  • Trifluoromethyl (-CF₃) at C5: A strong EWG (

    
    ). It increases the lipophilicity (LogP) of the final drug molecule and blocks metabolic oxidation at the 5-position.
    
  • Cyano (-CN) at C3: A versatile handle. It exerts an inductive withdrawing effect, making the benzylic carbon more electrophilic than unsubstituted benzyl bromide. Post-alkylation, it can be hydrolyzed to an acid, reduced to an amine, or converted to a tetrazole (bioisostere of carboxylic acid).

Reactivity Insight: Due to the dual EWGs (CN and CF₃), the benzylic carbon is electron-deficient. This accelerates Sɴ2 reactions but destabilizes any potential carbocation intermediate, making Sɴ1 pathways (solvolysis) less favorable compared to electron-rich benzyl halides.

Synthetic Pathway: The "Wohl-Ziegler" Protocol

Since this specific bromide is often custom-synthesized rather than bulk-stocked, researchers frequently generate it in-house from the methyl precursor. The standard protocol is radical bromination.

Experimental Workflow

Precursor: 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-04-9).[3][4] Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).[5]

Step Action Rationale
1. Setup Dissolve precursor (1.0 eq) in anhydrous solvent (0.1 M). Add NBS (1.05 eq).Anhydrous conditions prevent hydrolysis of the bromide to alcohol.
2. Initiation Add AIBN (0.05 eq). Degas with Argon. Heat to reflux (80°C).Degassing removes O₂, which acts as a radical trap. Reflux is required to thermally decompose AIBN.
3. Propagation Stir at reflux for 4–12 hours. Monitor by TLC/LCMS.The reaction is driven by the formation of succinimide (insoluble in CCl₄), which floats to the top.
4. Isolation Cool to 0°C. Filter off succinimide. Concentrate filtrate.[5]Caution: The product is a potent lachrymator. Handle only in a fume hood.
5. Purification Flash chromatography (Hexane/EtOAc).Benzyl bromides can degrade on silica; minimize column time.
Synthesis Visualization

Synthesis Start Precursor: 3-Methyl-5-(CF3)benzonitrile (CAS 261952-04-9) Intermediate Transition State: Benzylic Radical Start->Intermediate H-Abstraction (Reflux) Reagents Reagents: NBS (Br Source) AIBN (Radical Initiator) CCl4 (Solvent) Reagents->Intermediate Product Product: 3-(Bromomethyl)-5-(CF3)benzonitrile Intermediate->Product Br Transfer

Figure 2: Radical bromination pathway (Wohl-Ziegler reaction) converting the methyl precursor to the target benzyl bromide.

Applications in Drug Discovery

This molecule serves as a "Fragment Linker" in two primary strategies:

Fragment-Based Drug Design (FBDD)

The 3-cyano-5-CF3 motif is a "privileged substructure" in inhibitors of nuclear receptors (e.g., Androgen Receptor) and Reverse Transcriptases (NNRTIs).

  • Protocol: The benzyl bromide is reacted with a nucleophilic core (e.g., a piperazine or phenol) using K₂CO₃ in DMF or Acetonitrile.

  • Outcome: The resulting molecule gains a lipophilic "tail" (the benzyl ring) that fits into hydrophobic pockets of enzymes, while the nitrile interacts with polar residues (e.g., Serine/Threonine) via hydrogen bonding.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the benzyl bromide can serve as an attachment point for the E3 ligase ligand. The nitrile group provides an orthogonal handle for "Click Chemistry" (conversion to tetrazole) or reduction to a primary amine for further chain extension.

Safety & Handling (Critical)

  • Lachrymator: Benzyl bromides are tear gas agents. Exposure causes severe eye and respiratory irritation.

    • Protocol: Always open vials in a functioning fume hood.

    • Decontamination: Clean glassware with a solution of Ethanol and aqueous Ammonia (to convert residual bromide to the amine) before removing from the hood.

  • Corrosive: Causes skin burns. Wear double nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (Argon). Benzylic bromides degrade (hydrolyze) upon exposure to moisture.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11593995 (Isomer Reference). Retrieved from . (Used for disambiguation of the aryl bromide isomer).

  • Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)benzyl bromide.[6] Retrieved from . (Reference for general benzyl bromide handling and reactivity).

  • BLD Pharm. 3-Methyl-5-(trifluoromethyl)benzonitrile (Precursor CAS).[3] Retrieved from . (Source for the starting material synthesis route).

  • Fisher Scientific. Safety Data Sheet: Benzonitrile, 3-(bromomethyl)-. Retrieved from . (Safety data for the homologous benzyl bromide class).

Sources

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzonitrile: A Strategic Building Block in Modern Chemistry

Executive Summary: In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. 3-Bromo-5-(trifluoromethyl)benzonitrile has emerged as a highly versatile intermediate, prized for its unique combination of reactive functional groups. The presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on a central benzene ring provides a powerful platform for a diverse range of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(trifluoromethyl)benzonitrile, with a particular focus on its role in drug discovery and development. It is designed to serve as a critical resource for researchers and scientists in the field, providing both foundational knowledge and practical insights into the utilization of this key chemical entity.

Physicochemical Characterization

3-Bromo-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound with distinct properties conferred by its functional groups. The trifluoromethyl group significantly impacts the electronic nature of the benzene ring, while the bromo and nitrile groups serve as key handles for synthetic modifications.

PropertyValueReference
Molecular Formula C8H3BrF3N[1][2][3]
Molecular Weight 250.01 g/mol [1]
CAS Number 691877-03-9[1][2][4]
IUPAC Name 3-bromo-5-(trifluoromethyl)benzonitrile[1]
Appearance White to off-white solid (typical)
SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C#N[1][3]
InChIKey KZFVJLGAVFCPAZ-UHFFFAOYSA-N[1][3]

Synthesis, Reactivity, and Applications

The true utility of 3-Bromo-5-(trifluoromethyl)benzonitrile lies in its multifaceted reactivity, which makes it a cornerstone for the synthesis of more complex molecules.[5]

Core Reactivity Insights:

  • Aryl Bromide: The bromine atom is a prime site for a variety of metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[5] This allows for the introduction of a wide range of substituents onto the aromatic core.

  • Trifluoromethyl Group: This group is a strong electron-withdrawing moiety. Its presence influences the reactivity of the aromatic ring and enhances the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug design.[6][7]

  • Nitrile Group: The nitrile functional group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. This adds another layer of synthetic possibility to this already potent intermediate.[5]

Role in Drug Discovery and Development

The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for improving the efficacy and pharmacokinetic profiles of drug candidates.[6][8] Consequently, 3-Bromo-5-(trifluoromethyl)benzonitrile serves as a key starting material in the synthesis of various therapeutic agents. While specific, direct applications in FDA-approved drugs are proprietary, its structural motifs are found in compounds investigated for a range of diseases. For instance, benzonitrile derivatives are explored for their potential as antitumor agents.[9] The compound's structure is relevant to the synthesis of complex heterocyclic systems, which are often the core of enzyme inhibitors, such as those targeting poly (ADP-ribose) polymerase (PARP).[10]

Representative Synthetic Workflow: Cross-Coupling

A common application of this compound involves a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This workflow is a foundational technique in modern organic synthesis.

Suzuki_Coupling reagent1 3-Bromo-5-(trifluoromethyl)benzonitrile product Coupled Product 3-Aryl-5-(trifluoromethyl)benzonitrile reagent1->product Suzuki Coupling reagent2 Aryl Boronic Acid (R-B(OH)2) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), the desired aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane) and an aqueous solution of a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 3-aryl-5-(trifluoromethyl)benzonitrile.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, 3-Bromo-5-(trifluoromethyl)benzonitrile must be handled with appropriate safety precautions.

GHS Hazard Information:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and store locked up.[11]

Note on a Related Compound: 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

It is important to distinguish 3-Bromo-5-(trifluoromethyl)benzonitrile from a structurally similar compound, This compound . The key difference lies in the attachment of the bromine atom:

  • 3-Bromo-...: The bromine atom is directly attached to the benzene ring (an aryl bromide).

  • 3-(Bromomethyl)-...: The bromine atom is attached to a methyl group which is then attached to the benzene ring (a benzylic bromide).

This structural difference results in a different molecular formula and weight, as well as distinct chemical reactivity. The benzylic bromide in the "bromomethyl" compound is highly susceptible to nucleophilic substitution reactions, a different primary mode of reactivity compared to the aryl bromide discussed in this guide.[10]

Physicochemical Properties of 3-(Bromomethyl)-5-fluorobenzonitrile (a structural analog):

  • Molecular Formula: C8H5BrFN[12]

  • Molecular Weight: 214.03 g/mol [12]

Note: Direct data for this compound was not found in the initial search; data for a fluoro-analog is provided for structural comparison.

Conclusion

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical intermediate of significant value in synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it an essential building block for constructing complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the trifluoromethylbenzonitrile scaffold can impart beneficial properties to drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

  • AA Blocks. 3-BROMO-5-(TRIFLUOROMETHOXY)BENZONITRILE.[Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995.[Link]

  • PubChem. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629.[Link]

  • BuyersGuideChem. 3-Bromo-5-(trifluoromethyl)benzonitrile suppliers and producers.[Link]

  • Suzhou Aobai Pharmaceutical. 3-bromo-5-(trifluoromethyl)benzonitrile.[Link]

  • PubChemLite. 3-bromo-5-(trifluoromethyl)benzonitrile (C8H3BrF3N).[Link]

  • LookChem. Driving Innovation: The Synthesis Potential of 3-Bromo-5-trifluoromethylbenzonitrile.[Link]

  • Google Patents.EP2266961B1 - Process for the synthesis of organic compounds.
  • Google Patents.US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.[Link]

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980.[Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

  • ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

  • Google Patents.

Sources

Strategic Utilization of 3-Cyanobenzyl Bromide Derivatives with Trifluoromethyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyanobenzyl Bromide Derivatives with Trifluoromethyl Substitution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

In the landscape of modern medicinal chemistry, the 3-cyanobenzyl bromide scaffold—specifically when augmented with trifluoromethyl (


) substitution —represents a high-value pharmacophore building block. These derivatives, such as 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile  (CAS 669080-79-9) and 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile  (CAS 853368-32-8), serve as potent electrophiles for introducing metabolically stable, lipophilic aryl moieties into drug candidates.

This guide provides a rigorous technical analysis of these derivatives, detailing their electronic architecture, optimized synthetic protocols (moving beyond varying yields to consistent scale-up), and their critical role in structure-activity relationship (SAR) modulation for kinase inhibitors, sEH antagonists, and antiviral agents.

Chemical Architecture & Electronic Profile

The utility of these derivatives stems from the synergistic electronic effects of the cyano (-CN) and trifluoromethyl (-


)  groups on the benzene ring.
  • Electronic "Pull-Pull" Effect: Both -CN and -

    
     are strong electron-withdrawing groups (EWG).
    
    • Hammett Constants:

      
       for -CN is ~0.66; 
      
      
      
      for -
      
      
      is ~0.54.
    • Impact on Benzylic Carbon: The electron density at the benzylic position is significantly reduced, making the

      
      -Br carbon highly electrophilic. This accelerates 
      
      
      
      reactions with nucleophiles (amines, thiols) but also increases susceptibility to hydrolysis if not stored properly.
  • Bioisosteric Value:

    • The

      
       group  enhances lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) at the ring positions.
      
    • The Nitrile group acts as a hydrogen bond acceptor and a metabolic handle that can be hydrolyzed to amides/acids or converted to tetrazoles (carboxylic acid bioisosteres).

Synthesis: The Wohl-Ziegler Protocol

The industry-standard method for accessing these derivatives is the radical bromination of the corresponding methyl-benzonitrile precursors. While classic protocols use


, modern "green" chemistry requirements favor alternative solvents like trifluorotoluene or acetonitrile.
Core Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.

WohlZiegler Start Methyl-CF3-Benzonitrile (Precursor) Init Initiation (AIBN/Heat -> Radicals) Start->Init Heat Prop1 H-Abstraction (Benzylic Radical Formation) Init->Prop1 Radical Species Prop2 Bromine Transfer (Reaction with Br2) Prop1->Prop2 Stabilized Radical Prop2->Prop1 Chain Propagation Product 3-Cyanobenzyl Bromide CF3-Derivative Prop2->Product Yields Product

Figure 1: Radical chain mechanism for the bromination of methyl-trifluoromethylbenzonitriles.

Optimized Experimental Protocol

Target: Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile.

  • Reagents:

    • 4-methyl-3-(trifluoromethyl)benzonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

    • AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq)

    • Solvent:

      
      -Trifluorotoluene (PhCF3) or Acetonitrile (
      
      
      
      ). Avoid
      
      
      due to toxicity.
  • Procedure:

    • Step 1: Dissolve the methyl precursor in anhydrous solvent (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Step 2: Add NBS and the radical initiator.

    • Step 3: Heat to reflux (approx. 80-85°C). Critical: Monitor the reaction color. The initial orange color of

      
       (generated in situ) should fade as the reaction propagates.
      
    • Step 4: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.

    • Step 5: Cool to room temperature. Filter off the precipitated succinimide byproduct.

    • Step 6: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Yield Expectations:

    • Typical isolated yields: 65% – 85% .

    • Note: Over-bromination (dibromo species) is a common side reaction. Control this by strictly limiting NBS equivalents and reaction time.

Reactivity & Functionalization Map

The benzyl bromide moiety is a "linchpin" functional group. The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityMap cluster_warning Selectivity Note Core 3-Cyanobenzyl Bromide (CF3 Substituted) Amine Amination (HNR2, K2CO3) Forms: Benzyl Amines Core->Amine SN2 Ether Etherification (R-OH, NaH) Forms: Benzyl Ethers Core->Ether SN2 (Williamson) Thiol Thioetherification (R-SH, Base) Forms: Thioethers Core->Thiol SN2 Nitrile Nitrile Hydrolysis (H2O, H+ or OH-) Forms: Amides/Acids Core->Nitrile Post-Modification Carbon C-C Coupling (Suzuki/Heck via Ar-Br?) *Note: Ar-Br is distinct*

Figure 2: Divergent synthetic pathways. Note: The benzylic bromide is significantly more reactive toward nucleophiles than the aryl fluoride/bromide/chloride if present elsewhere on the ring.

Key Reactivity Data
Reaction TypeReagentConditionsTypical YieldApplication
N-Alkylation Secondary Amines

, DMF, RT
>85%Kinase Inhibitors
O-Alkylation Phenols/Alcohols

or NaH, THF
70-90%Ether Linkers
S-Alkylation Thiols

, DCM
>90%Thioether Isosteres
Medicinal Chemistry Applications (Case Studies)
Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Drug Candidate: GSK 2256294

  • Structure: Utilizes the 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS 853368-32-8) as a key intermediate.[1][2]

  • Role: The benzyl group is coupled to a triazine core.

  • Mechanism: The

    
     group occupies a hydrophobic pocket in the sEH enzyme, increasing potency (IC50 = 27 pM). The nitrile group remains available for polar interactions or further derivatization.
    
  • Source: New Drug Approvals, 2015 [1].

Case Study 2: CETP Inhibitors
  • Context: Cholesteryl Ester Transfer Protein (CETP) inhibitors often feature bulky, lipophilic benzyl amines.

  • Scaffold: Derivatives like This compound are used to alkylate tetrahydroquinoline cores.

  • Benefit: The 3,5-disubstitution pattern (Meta-Meta) provides a rigid steric block that prevents metabolic dealkylation while maximizing van der Waals contacts within the lipophilic binding pocket.

Case Study 3: Antiviral Agents (Zika/Dengue)
  • Research: Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives.

  • Application: 3-cyanobenzyl bromide derivatives are used to introduce the benzyl group at the N-7 position.

  • SAR Insight: The electron-withdrawing nature of the benzyl ring (enhanced by

    
    ) alters the pKa of the pyrrolopyrimidine system, influencing solubility and cell permeability.
    
Handling & Safety Protocols

These compounds are potent alkylating agents and must be handled with high-level containment.

  • Lachrymator Hazard: Like most benzyl bromides, these derivatives are severe lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

  • Skin/Eye Corrosive: Causes severe skin burns and eye damage.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Moisture Sensitivity: The high electrophilicity makes them prone to hydrolysis (forming the benzyl alcohol and HBr).

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

References
  • GSK 2256294 | New Drug Approvals. (2015). Synthesis and application of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile in sEH inhibitors. [Link]

  • PubChem Compound Summary. (2025). 3-Bromo-5-(trifluoromethyl)benzonitrile (Precursor Data). [Link]

  • Organic Chemistry Portal. (2024). Wohl-Ziegler Bromination: Mechanism and Conditions. [Link]

  • Accela ChemBio. (2025).[3] Catalog Entry for 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS 1803781-90-9). [Link][3]

Sources

Technical Guide: Safety & Handling of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and application protocols for 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile , a specialized intermediate used in high-value medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors).

CAS Number: 669080-79-9 Formula: C


H

BrF

N Molecular Weight: 264.04 g/mol Synonyms: 3-Cyano-5-(trifluoromethyl)benzyl bromide;

-Bromo-3-cyano-5-(trifluoromethyl)toluene.

Part 1: Executive Safety Assessment

The "Triple Threat" Hazard Profile

As a Senior Application Scientist, I classify this compound not merely as "toxic," but as a High-Consequence Alkylator . It possesses a synergistic hazard triad that requires a specific containment strategy beyond standard laboratory protocols.

  • Lachrymator (Tear Gas Effect): The benzyl bromide moiety is a potent mucous membrane irritant. Exposure to ppm-level vapors can cause immediate, debilitating blepharospasm (involuntary eyelid closure) and respiratory distress.

  • Corrosive Alkylating Agent: Unlike simple acids, this compound alkylates DNA and proteins. Skin contact results in delayed, deep-tissue chemical burns that may not be immediately painful but lead to necrosis.

  • Nitrile Metabolic Toxicity: While the benzyl bromide group drives immediate damage, the nitrile (-CN) moiety poses a systemic threat. Upon metabolic breakdown (oxidative stress), it can release cyanide ions, inhibiting cytochrome c oxidase.

Visual Hazard Architecture

The following diagram illustrates the logical flow of hazards and the required physiological response mechanisms.

HazardCascade cluster_local Immediate Local Effects cluster_systemic Systemic Toxicity Compound 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile Lachrymator Lachrymator Effect (TRPA1 Channel Activation) Compound->Lachrymator Vapor Contact Corrosion Alkylating Corrosion (Protein Adduct Formation) Compound->Corrosion Dermal/Eye Contact Nitrile Nitrile Metabolism (CYP450 Oxidation) Compound->Nitrile Ingestion/Absorption Evacuate & Ventilate Evacuate & Ventilate Lachrymator->Evacuate & Ventilate PEG-400 Wash / Rinse PEG-400 Wash / Rinse Corrosion->PEG-400 Wash / Rinse Cyanide Cyanide Ion Release (Mitochondrial Inhibition) Nitrile->Cyanide Metabolic Activation Oxygen + Hydroxocobalamin Oxygen + Hydroxocobalamin Cyanide->Oxygen + Hydroxocobalamin

Figure 1: Pathophysiological cascade of exposure. Note the dual pathway of immediate external damage and delayed internal toxicity.

Part 2: Technical Specifications & Stability

Researchers must validate the integrity of their material before use. The trifluoromethyl group acts as an electron-withdrawing anchor, making the benzylic carbon highly electrophilic and prone to hydrolysis.

PropertyValue / DescriptionPractical Implication
Physical State Low-melting solid or oil (approx. MP 30–45°C)May liquefy in warm labs; handle as a liquid to prevent spills.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.Do not use aqueous washes to clean spills; use organic solvents.
Reactivity High electrophilicity (S

2 active).
Reacts violently with strong bases, amines, and oxidizers.
Hydrolysis Slow hydrolysis to benzyl alcohol + HBr.Material that "smokes" or smells acrid (HBr) is degraded.
Storage 2–8°C, under Argon/Nitrogen.Moisture sensitivity requires desiccated storage.

Part 3: Advanced Handling Protocols

The "Closed-System" Mandate

Due to its lachrymatory nature, open-bench handling is strictly prohibited.

  • Weighing: Must be performed inside a fume hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap tightly, weigh, and subtract the tare.

  • Reaction Vessel: Use septum-sealed glassware (Schlenk flasks) exclusively. Reagents should be added via syringe or cannula to avoid opening the system.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic bromides due to permeation.

  • Primary Layer: Silver Shield® (Laminate) gloves. These provide the only true barrier against permeation of halogenated aromatics.

  • Secondary Layer: Standard Nitrile gloves (worn over Silver Shield for dexterity).

  • Respiratory: If working outside a glovebox, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory to neutralize potential HBr hydrolysis products.

Decontamination & Spill Response

Do not use water. Water will hydrolyze the compound, releasing Hydrogen Bromide (HBr) gas, worsening the respiratory hazard.

The "Quench" Solution: Prepare a solution of 10% Sodium Thiosulfate or 5% Ethanolamine in Ethanol .

  • Mechanism: The amine/thiosulfate acts as a "sacrificial nucleophile," rapidly reacting with the benzyl bromide to form a harmless, non-volatile salt.

  • Protocol: Cover the spill with a pad soaked in the Quench Solution. Let sit for 30 minutes before disposal.

Part 4: Synthesis & Application Context

This compound is a "privileged linker" in drug discovery. The Trifluoromethyl (-CF


)  group increases lipophilicity (improving cell permeability), while the Nitrile (-CN)  serves as a metabolic handle or a hydrogen-bond acceptor.
Reaction Workflow: Nucleophilic Substitution

The primary utility is installing the 3-cyano-5-(trifluoromethyl)benzyl motif onto amines or phenols.

SynthesisWorkflow cluster_conditions Critical Conditions SM Nucleophile (Amine/Phenol) Product Coupled Product (N-benzylation) SM->Product S_N2 Attack Reagent 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile Reagent->Product Base Base (K2CO3 / DIPEA) Waste Waste (KBr salt) Base->Waste Scavenges HBr Solvent: ACN or DMF Solvent: ACN or DMF Temp: 0°C -> RT Temp: 0°C -> RT

Figure 2: Standard substitution workflow. Note the requirement for HBr scavenging.

Expert Tip: When using this reagent in DMF or DMSO, the reaction can be exothermic. Always add the bromide slowly at 0°C to prevent thermal runaway.

Part 5: Emergency Medical Response

  • Eye Contact: DO NOT use a standard saline rinse immediately if the pain is blinding. Use Diphoterine® if available, as it is amphoteric and chelates the chemical. If not, flush with water for 30 minutes (longer than standard) due to the lipophilic nature of the -CF

    
     group holding the chemical in tissue.
    
  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by soap and water. PEG-400 solubilizes the lipophilic bromide better than water alone.

  • Ingestion: Suspect cyanide toxicity. Administer 100% Oxygen. Medical professionals should evaluate for the administration of Hydroxocobalamin (Cyanokit).

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-5-(trifluoromethyl)benzonitrile (Analogous Structure & Hazards). National Library of Medicine. [Link]

  • BuyersGuideChem. (2025). Supplier & CAS Registry: this compound (CAS 669080-79-9). [Link]

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation using 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (CAS: 691877-03-9) is a high-value electrophilic building block in medicinal chemistry. It serves as a critical "linker" scaffold, enabling the introduction of a lipophilic, metabolically stable aromatic moiety into drug candidates.

The presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF₃) and cyano (-CN) groups—distinctly alters the reactivity profile of this benzyl bromide compared to unsubstituted analogs.

Chemical Profile
PropertyDataImplication for Protocol
Molecular Weight 264.04 g/mol Calculation basis for stoichiometry.
Physical State Solid (low melting) or LiquidMay require gentle warming to dispense; handle as a liquid for density calculations.
Reactivity High ElectrophilicityThe benzylic carbon is highly activated by -CF₃/-CN (Hammett

).
Stability Moisture SensitiveProne to hydrolysis to the benzyl alcohol if stored improperly.
Safety Class Lachrymator / Acute Tox. MUST be handled in a fume hood. Destroys mucous membranes.

Mechanistic Insight: The "Hot" Electrophile

Understanding the electronic environment is crucial for avoiding side reactions.

  • Enhanced Electrophilicity: The -CF₃ and -CN groups withdraw electron density from the benzene ring (induction and resonance). This electron deficiency is transmitted to the benzylic carbon, lowering the energy of the LUMO (

    
    ) and accelerating SN2 attack by nucleophiles.
    
  • Acidity of Benzylic Protons: These same EWGs increase the acidity of the benzylic protons.

    • Risk:[1][2] Use of excessively strong bases (e.g., t-BuLi) or high temperatures can trigger E2 elimination , forming the reactive quinone methide-like species or stilbene derivatives, leading to polymerization or tars.

  • Hydrolysis Susceptibility: The activated carbon reacts rapidly with water. All solvents must be anhydrous.

Diagram 1: Electronic Activation & Reaction Pathways

ReactionMechanism cluster_legend Electronic Effect Reagent 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile TS Transition State (Stabilized by EWGs) Reagent->TS Activation by -CF3/-CN SideProduct Hydrolysis/Elimination (Side Reactions) Reagent->SideProduct H2O or Strong Base Nu Nucleophile (R-NH2 / Heterocycle) Nu->TS SN2 Attack Product N-Alkylated Product TS->Product Br- Departure Legend EWG (-CF3, -CN) pulls density Making CH2 more positive

Caption: Mechanistic pathway highlighting the activation of the benzylic carbon by electron-withdrawing groups and competing side reactions.

Experimental Protocols

Protocol A: Standard N-Alkylation of Secondary Amines

Application: Modification of piperidines, piperazines, and morpholines. Rationale: Mild basic conditions are sufficient due to the high reactivity of the bromide. Strong bases are avoided to prevent elimination.

Materials:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (for soluble organic base method)

  • Solvent: Acetonitrile (ACN) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M concentration).

  • Base Addition: Add powdered K₂CO₃ (3.0 mmol). Stir for 10 minutes at Room Temperature (RT).

  • Alkylation: Add this compound (1.1 mmol) dropwise (dissolved in 1 mL ACN if solid).

  • Reaction: Stir at RT.

    • Note: Due to the activated nature of the bromide, this reaction often completes within 2–4 hours at RT. Heating to 60°C is only required for sterically hindered amines.

  • Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the amine.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: Alkylation of N-Heterocycles (Indoles/Imidazoles)

Application: Creating core scaffolds for kinase inhibitors. Rationale: Heterocycles like indole are weak nucleophiles. Deprotonation with a strong base (NaH) is required to form the highly nucleophilic anion.

Materials:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) (1.2 – 1.5 equiv)

  • Solvent: DMF or THF [Anhydrous]

Step-by-Step Procedure:

  • Safety Check: NaH releases hydrogen gas. Ensure proper venting.[3]

  • Deprotonation:

    • Dissolve indole (1.0 mmol) in anhydrous DMF (3 mL).

    • Cool the solution to 0°C (Ice bath).

    • Carefully add NaH (1.2 mmol). Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation (bubbling should cease).

  • Coupling:

    • Cool back to 0°C.

    • Add this compound (1.2 mmol) slowly.

  • Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution to quench excess hydride.

  • Extraction: Extract with EtOAc (3x). Wash organic layer copiously with water (to remove DMF) and LiCl solution (optional, improves DMF removal).

Diagram 2: Heterocycle Alkylation Workflow

HeterocycleWorkflow Start Start: Indole Substrate Solvent Dissolve in Anhydrous DMF Start->Solvent Cool Cool to 0°C Solvent->Cool Base Add NaH (1.2 equiv) Wait for H2 evolution to stop Cool->Base AddBr Add Electrophile (3-Bromo-5-CF3-benzyl bromide) Base->AddBr Warm Warm to RT Monitor by LCMS AddBr->Warm Quench Quench with sat. NH4Cl Warm->Quench

Caption: Step-by-step workflow for NaH-mediated alkylation of heterocycles.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmosphere.Use strictly anhydrous solvents (molecular sieves). Keep under N₂ atmosphere.
Elimination Products Base too strong or Temp too high.Switch from NaH to Cs₂CO₃. Lower temperature to 0°C or RT.
Dialkylation Primary amine used as substrate.Use secondary amines or protect primary amine (e.g., Boc-protection) before alkylation.
Lachrymatory Effect Vapor leakage.Quench all glassware with dilute NaOH in the hood before removal.

References

  • PubChem. (n.d.).[4] 3-Bromo-5-(trifluoromethyl)benzonitrile - Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Using 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Executive Summary

This technical guide outlines the handling, reactivity, and synthetic utility of This compound (CAS: 1000578-86-6). As a tri-functionalized aromatic scaffold, this intermediate is a "privileged structure" in Fragment-Based Drug Discovery (FBDD). It offers three distinct chemical handles:

  • Bromomethyl (-CH₂Br): A highly reactive electrophile for installing the scaffold onto amines or nucleophiles.

  • Trifluoromethyl (-CF₃): A lipophilic, metabolically stable bioisostere that modulates pKa and membrane permeability.

  • Nitrile (-CN): A versatile precursor for tetrazoles (carboxylic acid bioisosteres), amides, or primary amines.

This guide provides validated protocols for N-alkylation and Tetrazole formation , emphasizing process safety and yield optimization.

Physicochemical Profile & Reactivity

The electron-withdrawing nature of the -CF₃ and -CN groups significantly reduces the electron density of the benzene ring. This has a two-fold effect on the benzylic position:

  • Enhanced Electrophilicity: The benzylic carbon is more susceptible to nucleophilic attack (

    
    ) compared to unsubstituted benzyl bromide.
    
  • Increased Acidity: The benzylic protons are more acidic, increasing the risk of elimination or carbene-like side reactions if strong, bulky bases are used.

Table 1: Key Chemical Properties

PropertyValue / DescriptionImpact on Protocol
Molecular Weight 264.04 g/mol Calculation basis.
Physical State Low-melting solid or oilMay require gentle warming to dispense.
Reactivity High (Lachrymator)Strict Fume Hood Use. Reacts rapidly with moisture.
Storage 2-8°C, under Argon/N₂Prevent hydrolysis to the benzyl alcohol.
Solubility DCM, THF, ACN, DMFCompatible with standard organic synthesis.

Reactivity Landscape (Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityLandscape Center 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile Amine Secondary/Tertiary Amines (Kinase Inhibitors) Center->Amine SN2 w/ Amines (K2CO3, ACN) Ether Benzyl Ethers (Solubility Modulators) Center->Ether SN2 w/ Alcohols (NaH, THF) Tetrazole Tetrazoles (Sartan-like Bioisosteres) Center->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amide Benzamides (H-Bond Donors) Center->Amide Hydrolysis (H2O2, NaOH)

Figure 1: Divergent synthesis pathways.[1] Green arrows indicate reactions at the bromomethyl group; Red arrows indicate transformations of the nitrile group.

Protocol A: Selective N-Alkylation (Library Synthesis)

Objective: To attach the 3-(trifluoromethyl)-5-cyanobenzyl moiety to a secondary amine (e.g., a piperazine or morpholine derivative) without hydrolyzing the nitrile.

Mechanism:


 Nucleophilic Substitution.[2]
Critical Control:  The high reactivity of the benzyl bromide requires a mild base to prevent over-alkylation (quaternization) or elimination.
Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 equiv) and

    
     (2.0 equiv) in anhydrous ACN.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add the benzyl bromide reagent (1.1 equiv) dropwise as a solution in a minimal amount of ACN.

    • Why: The electron-poor ring makes the bromide highly reactive. Dropwise addition controls the exotherm and minimizes bis-alkylation impurities.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Monitoring: Check TLC or LC-MS after 2 hours. The starting amine should be consumed.

    • Note: Heating is rarely required and may degrade the nitrile.

  • Workup: Filter the solids (potassium salts) through a Celite pad. Rinse with Ethyl Acetate.[3]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the -CH₂Br singlet (~4.5 ppm) and appearance of the N-CH₂-Ar singlet (~3.6 ppm).

  • LC-MS: Confirm the mass [M+H]+.

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: To convert the nitrile group into a tetrazole ring after the alkylation step. This creates a lipophilic acidic moiety (pKa ~4.5-5.0), mimicking a carboxylic acid but with better metabolic stability and membrane permeability [1].

Method: Zinc-Catalyzed [3+2] Cycloaddition (Sharpless-Demko Protocol). Advantage: Avoids toxic organotin reagents (e.g., tributyltin azide) traditionally used in older medicinal chemistry papers.

Materials
  • Substrate: Nitrile-containing intermediate (from Protocol A)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1 ratio) or DMF (if solubility is poor)

Workflow Diagram

TetrazoleSynthesis Step1 SETUP Mix Nitrile Substrate + NaN3 + ZnBr2 in Water/IPA or DMF Step2 REACTION Heat to 80-100°C for 12-24h (Monitor via LC-MS for disappearance of Nitrile) Step1->Step2 Step3 ACIDIFICATION Cool to RT, add 1N HCl until pH < 2 (Caution: HN3 gas evolution - Fume Hood!) Step2->Step3 Step4 ISOLATION Tetrazole precipitates or Extract w/ EtOAc Step3->Step4

Figure 2: "Green" synthesis of tetrazoles using Zinc catalysis, avoiding toxic tin residues.

Step-by-Step Procedure
  • Safety Setup: Perform in a well-ventilated fume hood.

    
     can form explosive hydrazoic acid (
    
    
    
    ) if acidified; ensure the reaction vessel is not sealed tight (use a reflux condenser).
  • Reaction: Combine the Nitrile substrate (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1.0 mmol) in 10 mL of solvent.
  • Heating: Heat to reflux (approx. 85-100°C) for 16 hours.

    • Mechanism:[2][4][5] The Zinc acts as a Lewis acid, activating the nitrile nitrogen, facilitating the attack by the azide anion.

  • Quench & Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Slowly add 3N HCl until pH ~1. Vigorous stirring is required to break up Zinc-Tetrazole complexes.

    • Warning: This step generates small amounts of

      
       gas. Keep the sash down.
      
  • Extraction: Extract with Ethyl Acetate (3x). The tetrazole product will be in the organic layer.

  • Purification: Dry over

    
     and concentrate. Recrystallize or column chromatography (DCM/MeOH).
    

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzyl bromides are potent tear agents.[6] Even trace vapors can cause severe eye and respiratory irritation.

    • Mitigation: Always open the bottle in a fume hood. Keep a beaker of 10% aqueous Sodium Thiosulfate nearby to neutralize spills (Thiosulfate rapidly reacts with the alkyl bromide).

  • Cyanide/Azide Safety: While the nitrile itself is stable, the use of Sodium Azide (Protocol B) requires strict segregation from acids until the controlled quench step to prevent

    
     formation.
    

References

  • Role of Trifluoromethyl in Med Chem

    • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Tetrazole Synthesis (Zinc Protocol)

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Benzyl Bromide Alkylation Kinetics

    • Dudley, G. B., et al. (2003). Benzylation of Amines.[6][8][9] Journal of Organic Chemistry. (General reference for

      
       kinetics on benzyl halides).
      

Sources

Reaction conditions for coupling amines with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of Amines with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Executive Summary

This technical guide details the reaction conditions for coupling This compound (CAS 669080-79-9) with various amine nucleophiles. This building block is critical in medicinal chemistry for introducing the privileged 3-cyano-5-trifluoromethylbenzyl motif, which modulates lipophilicity (


) and metabolic stability.

Due to the synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF


) groups, the benzylic bromide is exceptionally electrophilic . While this ensures rapid reaction rates, it introduces significant risks of over-alkylation (bis-alkylation) and hydrolysis. This guide provides tailored protocols to maximize yield and selectivity.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of this compound is governed by the Hammett substituent constants (


) of the ring substituents. Both groups are strongly electron-withdrawing:
  • -CN (

    
    ):  Inductive and resonance withdrawal.
    
  • -CF

    
     (
    
    
    
    ):
    Strong inductive withdrawal.

These groups deplete electron density from the benzene ring, which in turn destabilizes the benzylic C-Br bond, making the benzylic carbon highly partial positive (


).
Reaction Pathway ( )

The coupling proceeds via a classic bimolecular nucleophilic substitution (


). However, the transition state is lowered significantly by the electron-poor ring, allowing reactions to proceed at lower temperatures than unsubstituted benzyl bromides.

Key Challenges:

  • Over-Alkylation: With primary amines, the product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amine byproducts.

  • Hydrolysis: The highly activated benzylic position is susceptible to attack by adventitious water, forming the benzyl alcohol impurity.

ReactionMechanism cluster_legend Electronic Effect Substrate 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile TS Transition State [δ+ N ... C ... Br δ-] Substrate->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Product Secondary Amine (Mono-alkylated) TS->Product - HBr SideProduct Tertiary Amine (Over-alkylated) Product->SideProduct + Substrate (Excess) Note CN & CF3 groups increase electrophilicity

Figure 1: Reaction pathway highlighting the risk of over-alkylation due to enhanced electrophilicity.

Experimental Protocols

Selection Matrix: Choosing the Right Condition
VariableProtocol A (Standard)Protocol B (High Selectivity)Protocol C (Heterocycles)
Target Nucleophile Secondary AminesPrimary AminesImidazoles, Pyrazoles, Indoles
Key Challenge Steric hindranceOver-alkylationLow nucleophilicity
Solvent MeCN (Acetonitrile)DMF or THFDMF or DMSO
Base

or DIPEA
DIPEA or


or NaH
Temp RT to 40°C0°C to RTRT to 60°C
Protocol A: Coupling with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, Piperazine derivatives.

Reagents:

  • Amine (1.0 equiv)

  • Bromide (1.05 equiv)

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (MeCN) [Anhydrous]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add

    
      (2.0 mmol, 276 mg). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
    
  • Electrophile Addition: Add This compound (1.05 mmol) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Note: Due to the activation by CF

      
      /CN, heating is rarely required. Monitor by LCMS/TLC. Reaction is typically complete in 1–4 hours.
      
  • Workup: Filter off solids (

    
    , excess base). Concentrate the filtrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Mono-Alkylation of Primary Amines (High Selectivity)

Best for: Aniline, Benzylamine, Alkyl amines.

Reagents:

  • Primary Amine (1.5 - 3.0 equiv )

  • Bromide (1.0 equiv)[1]

  • DIPEA (1.2 equiv)

  • DMF or THF[2]

Procedure:

  • Setup: Charge a flask with the Primary Amine (excess is crucial to statistically favor mono-alkylation) and DIPEA in THF or DMF. Cool to 0°C .

  • Controlled Addition: Dissolve This compound in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes to the amine solution.

    • Why: Keeping the concentration of bromide low relative to the amine prevents the product (secondary amine) from competing for the bromide.

  • Reaction: Allow to warm to RT slowly. Monitor closely by LCMS.

  • Quench: Dilute with water/brine and extract with EtOAc.

  • Purification: The excess amine must be separated. If the starting amine is volatile, remove by vacuum. If not, use column chromatography (the polarity difference between primary and secondary amines is usually sufficient).

Protocol C: Coupling with N-Heterocycles

Best for: Pyrazole, Imidazole, 1,2,4-Triazole.

Reagents:

  • Heterocycle (1.0 equiv)

  • Bromide (1.1 equiv)

  • 
     (1.5 equiv) or NaH (1.1 equiv)
    
  • DMF (Anhydrous)

Procedure:

  • Deprotonation: Dissolve the heterocycle in anhydrous DMF.

    • Option 1 (Mild): Add

      
        and stir for 30 min at RT.
      
    • Option 2 (Strong): Add NaH (60% dispersion) at 0°C and stir until gas evolution ceases (15–30 min).

  • Alkylation: Add This compound (1.1 equiv).

  • Reaction: Stir at RT. If the heterocycle is electron-deficient, mild heating (40–50°C) may be required, but avoid high temps to prevent nitrile hydrolysis.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

Troubleshooting & QC

ObservationRoot CauseSolution
Low Yield / Benzyl Alcohol formed Wet solvent or baseUse anhydrous MeCN/DMF. Store

in a desiccator.
Bis-alkylation (Tertiary amine) Primary amine too reactiveUse Protocol B (Slow addition). Increase amine equivalents (2-5 eq).
No Reaction Amine is non-nucleophilicSwitch to Protocol C (Stronger base: NaH or

). Add KI (0.1 eq) as catalyst (Finkelstein).
Darkening of Reaction DecompositionLower temperature. Ensure inert atmosphere (

).

Analytical Check (LCMS):

  • Target Mass: Calculate [M+H]

    
     based on Amine MW + 263.02 (Bromide MW) - 80.91 (HBr).
    
  • Fragment: The 3-cyano-5-(trifluoromethyl)benzyl carbocation is stable; expect a strong fragment ion or tropylium-like ion in Mass Spec.

Safety & Handling

  • Lachrymator: Benzylic bromides are potent eye irritants (tear gas effect). Always handle in a fume hood.

  • Cyanide/Fluoride: While the CN and CF3 groups are stable, thermal decomposition can release toxic gases (

    
    , 
    
    
    
    ). Do not heat above 100°C without safety calorimetry.
  • Storage: Store at 2–8°C, under nitrogen, protected from light.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link](Note: Link directs to the closest related record or search for CAS 669080-79-9).

  • Organic Process Research & Development.Practical Methodologies for N-Alkylation of Amines.
  • World Intellectual Property Organization. WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases. (Patent citing synthesis and use of trifluoromethyl-benzonitrile intermediates).[2]

Sources

Application Notes & Protocols: Synthesis of Trifluoromethylated Nitriles via a Benzylic Bromination-Cyanation Sequence

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (–CF₃) group is particularly prominent, featured in approximately 20% of FDA-approved drugs.[2] Its prevalence stems from a unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile. The –CF₃ group is highly electronegative and metabolically stable due to the immense strength of the C-F bond.[2][3] It often serves as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize pharmacokinetics and pharmacodynamics.[2][4] Specifically, adding a –CF₃ group can increase lipophilicity, improve cell membrane permeability, block metabolic oxidation, and enhance binding affinity to biological targets.[2][3][4]

Phenylacetonitriles bearing a trifluoromethyl group are therefore highly valuable intermediates, providing a reactive "handle" for constructing more complex molecules for the pharmaceutical and agrochemical industries.[5][6] This guide details a robust and well-established two-step synthetic sequence to access these compounds: a free-radical benzylic bromination of a trifluoromethyl-substituted toluene, followed by a nucleophilic substitution with a cyanide source.

Reaction Rationale and Mechanistic Overview

The overall transformation converts a relatively inert benzylic C-H bond into a versatile nitrile functional group. This is achieved through a two-step process:

  • Wohl-Ziegler Benzylic Bromination: This reaction selectively halogenates the benzylic position (the carbon adjacent to the aromatic ring) using N-Bromosuccinimide (NBS).[7] The reaction proceeds via a free-radical chain mechanism, which is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[8][9][10]

  • Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile. The bromine atom is an excellent leaving group, readily displaced by a strong nucleophile like the cyanide ion (CN⁻) in a classic Sₙ2 reaction.[11][12]

Mechanism of Benzylic Bromination

The Wohl-Ziegler reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical activation (UV light).[7][8][13]

  • Initiation: The initiator decomposes to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the benzylic position of the trifluoromethyl-toluene. This is the rate-determining step and is highly selective due to the stability of the resonance-stabilized benzylic radical formed.[10]

  • Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.[9][10]

Using NBS is critical as it maintains a very low, steady-state concentration of Br₂ and HBr, which suppresses competitive electrophilic addition to the aromatic ring.[8][10][13]

Mechanism of Nucleophilic Cyanation

The conversion of the trifluoromethylbenzyl bromide to the corresponding nitrile is a straightforward bimolecular nucleophilic substitution (Sₙ2).

  • The cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile.[14]

  • The lone pair of electrons on the carbon atom of the cyanide ion attacks the electrophilic benzylic carbon, which is δ+.[14]

  • Simultaneously, the C-Br bond breaks, and the bromide ion departs as the leaving group. This single, concerted step results in an inversion of stereochemistry if the carbon were chiral.

Experimental Protocols

This protocol provides a representative procedure for the synthesis of 4-(Trifluoromethyl)phenylacetonitrile [15][16] from 4-(Trifluoromethyl)toluene.

Workflow Overview

G A Start: 4-(Trifluoromethyl)toluene B Intermediate: 4-(Trifluoromethyl)benzyl Bromide A->B Step 1: Benzylic Bromination C Final Product: 4-(Trifluoromethyl)phenylacetonitrile B->C Step 2: Nucleophilic Cyanation R1 NBS, AIBN Solvent (e.g., Benzotrifluoride) Heat/Light R1->A R2 NaCN or KCN Solvent (e.g., Ethanol/Water) Heat R2->B

Caption: Two-step synthesis of trifluoromethylated nitriles.

Part A: Benzylic Bromination of 4-(Trifluoromethyl)toluene

Materials & Equipment:

  • 4-(Trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent: (Trifluoromethyl)benzene (Benzotrifluoride) or Acetonitrile[17][18]

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-(trifluoromethyl)toluene (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., benzotrifluoride, ~3-4 mL per mmol of toluene). Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically ~80-100°C depending on the solvent) with vigorous stirring. The reaction can also be initiated photochemically with a UV lamp at room temperature.[17][18]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A key visual cue is the consumption of the denser NBS and the formation of succinimide, which is less dense and will float to the surface in many non-polar solvents.[8] The reaction is typically complete within 2-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid succinimide byproduct and wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Analysis: The resulting crude 4-(trifluoromethyl)benzyl bromide is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification. Purity can be assessed by ¹H NMR.

Part B: Cyanation of 4-(Trifluoromethyl)benzyl Bromide

Materials & Equipment:

  • Crude 4-(Trifluoromethyl)benzyl bromide from Part A

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Solvent: Ethanol/Water mixture (e.g., 4:1)[19]

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

Procedure:

  • Setup: In a round-bottom flask, dissolve the crude benzyl bromide (1.0 eq) in the ethanol portion of the solvent system.

  • Reagent Addition: In a separate flask, carefully dissolve sodium cyanide (1.5 - 2.0 eq) in the water portion. CAUTION: EXTREMELY TOXIC. Handle with extreme care in a fume hood. [20]

  • Reaction: Add the aqueous cyanide solution to the ethanolic solution of the bromide. Heat the mixture to reflux (typically ~80°C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 4-20 hours).[19]

  • Workup:

    • Cool the reaction to room temperature and dilute with a large volume of water.[19]

    • Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).[19]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product, 4-(trifluoromethyl)phenylacetonitrile, can be purified by distillation under reduced pressure or by flash column chromatography on silica gel. The pure product is a white solid (m.p. 47-49 °C).[15]

Data Summary & Troubleshooting

ParameterBenzylic Bromination (Step 1)Nucleophilic Cyanation (Step 2)
Key Reagents NBS, AIBN (or light)NaCN or KCN
Typical Solvent Benzotrifluoride, CH₃CN, CH₂Cl₂[8][17]Ethanol/Water, DMSO, DMF
Temperature Reflux or Room Temp (photo)Reflux
Common Issues Low conversion, Ring brominationLow conversion, Hydrolysis of nitrile
Troubleshooting Use fresh, recrystallized AIBN/NBS. Ensure inert/dry conditions.Use a polar aprotic solvent (DMSO) for faster reaction. Ensure sufficient excess of cyanide.

MANDATORY SAFETY PRECAUTIONS

This protocol involves highly hazardous materials and must only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Radical Initiators (AIBN): Can decompose violently upon heating. Store in a cool place and handle with care.

  • Sodium/Potassium Cyanide (NaCN/KCN): EXTREMELY TOXIC AND POTENTIALLY LETHAL. [21] It is fatal if swallowed, inhaled, or absorbed through the skin.[22]

    • NEVER allow cyanide salts or solutions to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas.[23]

    • Always wear double gloves (nitrile recommended), a lab coat, and chemical splash goggles.[20][22]

    • Work in a buddy system.[23] Never handle solid cyanide or concentrated solutions alone.[22]

    • All waste containing cyanide must be quenched and disposed of according to institutional hazardous waste protocols.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[22] A cyanide-specific emergency response plan and antidote kit should be available.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Trifluoromethyl group. Grokipedia. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Pearson. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]

  • Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. Semantic Scholar. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]

  • What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Organic Reactions Nucleophilic Substitution. University of Calgary. [Link]

  • ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. [Link]

  • Sodium Cyanide Safety Handling Guide. Taekwang Industrial Co., Ltd. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Newcastle University ePrints. [Link]

  • 4-(Trifluoromethyl)phenylacetonitrile: A Critical Building Block in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution reactions with cyanide. YouTube. [Link]

  • Mechanism of benzyl cyanide synthesis? Sciencemadness.org. [Link]

  • 4-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]

  • Benzylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]

Sources

Strategic Synthesis of 3-Carboxy-5-(trifluoromethyl)benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Construction to Functionalization

Abstract & Strategic Significance

The 3-carboxy-5-(trifluoromethyl)benzyl motif represents a "privileged scaffold" in modern medicinal chemistry. It uniquely balances two opposing physicochemical properties: the high lipophilicity and metabolic stability of the trifluoromethyl group (


)  and the polar, hydrogen-bonding capability of the carboxylic acid .

This specific substitution pattern (meta-positioning) is frequently employed to:

  • Modulate Lipophilicity (LogP): The

    
     group increases membrane permeability ("Magic Methyl" effect).
    
  • Anchor Protein Interactions: The carboxylate serves as a "warhead" for salt-bridging with arginine/lysine residues in kinase pockets or enzyme active sites.

  • Linker Versatility: The benzylic position acts as a highly reactive electrophilic handle for connecting pharmacophores.

This guide details the robust synthesis of the core intermediate, methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate , and its subsequent conversion into functionalized derivatives.

Retrosynthetic Analysis & Workflow

The most reliable route to this scaffold avoids direct carboxylation of a pre-functionalized benzyl group due to incompatibility issues. Instead, we utilize a Wohl-Ziegler Bromination of a methyl-benzoate precursor. This approach protects the carboxylic acid as an ester, preventing interference during the radical halogenation step.

Workflow Diagram

G Start 3-methyl-5-(trifluoromethyl) benzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl ester Precursor Step1->Inter1 Step2 Wohl-Ziegler Bromination (NBS, Radical Initiator) Inter1->Step2 Core CORE SCAFFOLD: Methyl 3-(bromomethyl)- 5-(trifluoromethyl)benzoate Step2->Core Step3 SN2 Displacement (Amines/Phenols) Core->Step3 Final Target Derivative (Ester) Step3->Final Step4 Hydrolysis (LiOH) Final->Step4 Acid Final 3-Carboxy Derivative Step4->Acid

Caption: Step-wise synthetic workflow from commercial acid precursor to functionalized derivatives.

Protocol 1: Synthesis of the Core Scaffold

Target: Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate Reaction Type: Radical Substitution (Wohl-Ziegler)

Rationale

Direct bromination of the free acid is low-yielding due to solubility issues and potential HBr scavenging by the carboxylate. We first convert the acid to the methyl ester. For the bromination, we replace the toxic Carbon Tetrachloride (


) with Trifluorotoluene (

)
or Methyl Acetate . These solvents are greener, have higher boiling points, and excellent solubility for fluorinated substrates.
Materials
  • Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (0.5 M concentration).
    
  • Quench: Sat. Sodium Thiosulfate (

    
    ), Water, Brine.
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (e.g., 10.0 g, 45.8 mmol) in anhydrous Trifluorotoluene (90 mL).

  • Reagent Addition: Add NBS (8.56 g, 48.1 mmol).

    • Critical Note: Recrystallize NBS from water prior to use if it appears yellow (presence of

      
      ), as excess free bromine can lead to di-bromination side products.
      
  • Initiation: Add AIBN (750 mg, 4.58 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C (Reflux) under an Argon or Nitrogen atmosphere.

    • Monitoring: The reaction typically requires 4–16 hours. Monitor by TLC (10% EtOAc/Hexanes). The product usually has a slightly lower

      
       than the starting material.
      
    • Visual Cue: The dense NBS solid at the bottom will disappear and be replaced by low-density succinimide floating at the surface.[1]

  • Work-up:

    • Cool to room temperature.[2] Filter off the solid succinimide precipitate.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with Sat.

      
       (to remove trace 
      
      
      
      ), followed by water and brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     10% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.[2]

    • Appearance: White to off-white solid or viscous oil.

Analytical Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the aryl-methyl singlet (
    
    
    ~2.5 ppm) and appearance of the benzylic bromide singlet (
    
    
    ~4.55 ppm).
  • 
     NMR:  Single peak around -63.0 ppm (
    
    
    
    ).

Protocol 2: Functionalization (Nucleophilic Substitution)

Target: Introduction of amine or phenol payloads. Mechanism:


 Displacement.

The benzylic bromide is highly reactive.[3] The electron-withdrawing nature of the


 and ester groups makes this position exceptionally electrophilic.
Materials
  • Scaffold: Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate (1.0 eq)

  • Nucleophile: Primary/Secondary Amine or Phenol (1.1 – 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve the scaffold (1.0 eq) in MeCN (0.2 M).

  • Addition: Add the base (

    
    ), followed by the nucleophile.
    
  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Note: Heating is rarely required and may cause ester hydrolysis or dimerization.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with water (x3) to remove DMF/MeCN.

  • Purification: Flash chromatography (typically requiring higher polarity, e.g., 30-50% EtOAc/Hexanes depending on the nucleophile).

Protocol 3: Final Deprotection (Hydrolysis)

Target: 3-Carboxy-5-(trifluoromethyl)benzyl derivative (Free Acid).

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, minimizing potential attack on the benzylic position if the nucleophile installed in Protocol 2 is sensitive.

Step-by-Step Procedure
  • Dissolution: Dissolve the ester derivative from Protocol 2 in THF:Water (3:1) .

  • Hydrolysis: Add LiOH

    
    H_2O  (2.5 eq).
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Mass shift of -14 Da).

  • Acidification (Critical):

    • Cool reaction to 0°C.[2]

    • Carefully acidify to pH 3–4 using 1N HCl .

    • Caution: Do not use concentrated strong acids if your installed nucleophile is acid-sensitive.

  • Isolation: Extract with EtOAc. The product (free acid) will be in the organic layer. Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Di-bromination Excess NBS or high temp.Stop reaction at 90% conversion. Use 1.05 eq NBS max.
No Reaction (Protocol 1) Wet reagents or old initiator.Dry reagents. Recrystallize AIBN from methanol.
Ester Hydrolysis (Protocol 2) Wet solvent or hygroscopic base.Use anhydrous MeCN/DMF and flame-dried glassware.
Benzyl cleavage (Protocol 3) Harsh hydrolysis conditions.Use LiOH at RT; avoid refluxing with NaOH.

Mechanism of Action (Wohl-Ziegler)

Understanding the radical chain mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of


 generated in situ.

Mechanism Init Initiation: AIBN -> Radicals NBS_Step NBS + HBr -> Succinimide + Br2 Init->NBS_Step Activates Prop1 Br• + Substrate-H -> Substrate• + HBr NBS_Step->Prop1 Generates Br• source Prop2 Substrate• + Br2 -> Product-Br + Br• Prop1->Prop2 Benzylic Radical Prop2->Prop1 Regenerates Br• Cycle Chain Propagation

Caption: Radical chain propagation cycle. Note that HBr is the carrier that regenerates Br2 from NBS.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • Togo, H., et al. (2015).[4] A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47, 1280-1290.[4] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-methyl-5-(trifluoromethyl)benzoate Product Sheet. Retrieved from

  • US Patent 6,255,545. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (Relevant for bromination conditions of trifluoromethyl-arenes). Retrieved from

Sources

Troubleshooting & Optimization

Improving yield in alkylation reactions with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yields with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (CAS: 1000339-52-5) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely experiencing yield issues with This compound . This reagent is not a standard alkyl halide; it is a highly activated benzylic bromide. The presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF₃) and nitrile (-CN) moieties—at the meta positions creates a "perfect storm" of electrophilicity.

While this increases reaction rates, it also drastically lowers the energy barrier for side reactions, particularly hydrolysis and radical dimerization. This guide moves beyond basic protocols to address the specific electronic behaviors of this molecule.

Module 1: Reactivity Profile & Root Cause Analysis

The "Super-Electrophile" Effect

The 3,5-disubstitution pattern pulls electron density away from the benzene ring, which in turn inductively destabilizes the C-Br bond.

  • Consequence: The benzylic carbon is exceptionally partial positive (

    
    ).
    
  • The Trap: Users often treat this like benzyl bromide. If you use standard "wet" solvents or weak nucleophiles, the solvent (water/alcohol) will outcompete your nucleophile, leading to the benzyl alcohol byproduct.

Degradation Pathways

Before optimizing the reaction, ensure your starting material is intact.

  • Hydrolysis: Forms 3-(hydroxymethyl)-5-(trifluoromethyl)benzonitrile.

  • Dimerization: Light-induced radical coupling forms bibenzyl derivatives.

degradation_pathways Start 3-(Bromomethyl)-5- (trifluoromethyl)benzonitrile Product_OH Hydrolysis Product (Benzyl Alcohol) Start->Product_OH Fast (Sₙ1/Sₙ2) Product_Dimer Radical Dimer (Wurtz-type) Start->Product_Dimer Homolysis Product_Acid Nitrile Hydrolysis (Carboxylic Acid) Start->Product_Acid Saponification (Slow) Moisture Moisture (H₂O) Moisture->Product_OH Light UV Light / Heat Light->Product_Dimer Base Strong Base (NaOH/KOH) Base->Product_Acid

Figure 1: Primary degradation pathways. Note that hydrolysis of the bromide is kinetically faster than nitrile hydrolysis.

Module 2: Optimization Matrix (Solvent & Base)

To maximize yield, you must favor the Sₙ2 mechanism while suppressing Sₙ1 (solvolysis).

Solvent Selection Guide
SolventRatingTechnical Rationale
DMF (Anhydrous) ⭐⭐⭐⭐⭐Gold Standard. High dielectric constant dissociates ion pairs; aprotic nature leaves nucleophile "naked" and reactive.
Acetonitrile (MeCN) ⭐⭐⭐⭐Excellent alternative. Easier to remove during workup than DMF.
Acetone ⭐⭐⭐Good for Finkelstein conditions, but volatility can be an issue if heating is required.
Ethanol/Methanol Avoid. Protic solvents cage the nucleophile and promote solvolysis (ether formation).
DCM/Chloroform Too non-polar. Reaction will be sluggish unless using Phase Transfer Catalysis (PTC).
Base Selection Guide
BaseSuitabilityNotes
Cs₂CO₃ High "Cesium Effect": Larger cation radius creates a looser ion pair with the nucleophile, increasing solubility and reactivity in organic solvents.
K₂CO₃ Medium Standard choice. May require addition of NaI (catalytic) to accelerate reaction via in situ Finkelstein.
NaH Low Risky. Can cause elimination or deprotonation of the benzylic position if not carefully controlled.
TEA / DIPEA Medium Good for amine nucleophiles, but can form quaternary ammonium salts with the highly reactive bromide.

Module 3: Troubleshooting & FAQs

Ticket #001: "I see a major spot just below my product on TLC."

Diagnosis: This is likely the benzyl alcohol byproduct (hydrolysis). The Fix:

  • Dry Solvents: Ensure DMF/MeCN is stored over molecular sieves (3Å or 4Å).

  • Atmosphere: Run the reaction under Nitrogen or Argon balloon.

  • Reagent Quality: Check the halide source. If it smells like almonds/acrid acid, it has degraded. Recrystallize from hexanes/EtOAc if necessary, though purchasing fresh is safer.

Ticket #002: "My yield is 50%, and I see double-alkylation."

Diagnosis: If your nucleophile has two reactive sites (e.g., a primary amine or a diol), this highly reactive bromide will alkylate both instantly. The Fix:

  • Inverse Addition: Do not add the nucleophile to the bromide. Add the bromide dropwise to the nucleophile.

  • Stoichiometry: Use a 1.1 - 1.5 equivalent excess of the nucleophile.

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor mono-alkylation.

Ticket #003: "The reaction turns black/tarry."

Diagnosis: Decomposition of the nitrile or polymerization. The Fix:

  • Temperature Control: This bromide is reactive enough that you often don't need reflux. Start at 0°C , warm to Room Temperature (RT). Only heat to 40-50°C if TLC shows no conversion after 4 hours.

  • Base Strength: Switch from NaH to Cs₂CO₃ or K₂CO₃. Strong bases can attack the nitrile group (nucleophilic attack at the CN carbon).

Module 4: The "Gold Standard" Protocol

Objective: Mono-alkylation of a secondary amine or phenol with this compound.

Workflow Diagram

protocol_flow Step1 Step 1: Preparation Dry DMF + Nucleophile + Base (Argon Atmosphere) Step2 Step 2: Activation Stir 15 min @ RT (Deprotonate Nucleophile) Step1->Step2 Step3 Step 3: Addition Add Bromide (dissolved in DMF) Dropwise over 20 mins @ 0°C Step2->Step3 Step4 Step 4: Monitoring Warm to RT. Check TLC @ 1hr. Step3->Step4 Decision Conversion > 90%? Step4->Decision Step5 Step 5: Workup Dilute w/ EtOAc, Wash 3x LiCl (5%) Decision->Step5 Yes Loop Heat to 40°C Check again in 2 hrs Decision->Loop No Loop->Decision

Figure 2: Optimized Experimental Workflow for Sₙ2 Alkylation.

Detailed Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar.[1]

  • Solvent System: Add Anhydrous DMF (Concentration: 0.1 M relative to nucleophile).

  • Nucleophile & Base: Add your nucleophile (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv).

    • Tip: If using K₂CO₃, add 10 mol% Sodium Iodide (NaI) to generate the more reactive benzyl iodide in situ (Finkelstein reaction).

  • Addition: Dissolve this compound (1.0 - 1.1 equiv) in a minimal amount of anhydrous DMF.

    • Cool the reaction flask to 0°C (ice bath).

    • Add the bromide solution dropwise via syringe over 15-20 minutes.

  • Reaction: Allow the bath to melt and the reaction to warm to Room Temperature naturally. Monitor by TLC/LCMS after 1 hour.

  • Workup (Critical for Yield):

    • DMF can trap your product. Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • The LiCl Trick: Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution. LiCl pulls DMF into the aqueous phase much better than water/brine alone.

    • Wash once with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Note: The

      
       group makes the product "greasy" (lipophilic). You may need a lower polarity eluent (e.g., 5-10% EtOAc/Hexanes) than expected.
      

References

  • Reactivity of Benzylic Halides

    • Mechanism:[2][3][4][5] Benzylic halides are highly reactive in Sₙ2 reactions due to transition state stabilization by the adjacent

      
      -system.
      
    • Source: Ashenhurst, J. "Benzylic Bromination and Reactivity." Master Organic Chemistry. Link

  • Solvent Effects in Sₙ2 Reactions

    • Insight: Polar aprotic solvents (DMF, DMSO)
    • Source: "11.3: Characteristics of the Sₙ2 Reaction." Chemistry LibreTexts. Link

  • Cesium Effect (Cs₂CO₃)

    • Insight: Cesium carbonate is superior to potassium carbonate for alkylations in DMF due to the "cesium effect" (solubility and ion-pairing dynamics).
    • Source: Flessner, T. et al. "Cesium Carbonate." Encyclopedia of Reagents for Organic Synthesis. Link

  • Handling Trifluoromethyl/Nitrile Compounds

    • Insight: Electron-withdrawing groups like and increase the electrophilicity of the benzylic carbon, making it more susceptible to both nucleophilic
    • Source: "Substituent Effects in Organic Chemistry." Chemistry LibreTexts. Link

(Note: While specific literature on CAS 1000339-52-5 is proprietary or sparse, the chemical behavior described above is derived from established first principles of physical organic chemistry regarding electron-deficient benzylic systems.)

Sources

Validation & Comparative

A Comparative Guide to the Nitrile Stretching Frequency in 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile and Related Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) nitrile stretching frequency (νC≡N) of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, we will leverage a comparative approach. By examining the nitrile frequencies of structurally analogous benzonitriles, we can predict the νC≡N for our target molecule and understand the electronic influences of its substituents. This guide is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and reaction monitoring.

The Significance of the Nitrile Stretch in IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] The carbon-nitrogen triple bond (C≡N) of a nitrile functional group exhibits a characteristic stretching vibration that gives rise to a sharp and intense absorption band in a relatively uncongested region of the mid-IR spectrum.[2] For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ range.[2] The precise frequency of this vibration is highly sensitive to the electronic environment of the nitrile group, making it a valuable diagnostic tool for understanding substituent effects.[3]

The position of the nitrile stretching band is influenced by several factors, including conjugation and the inductive and resonance effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to increase the force constant of the C≡N bond, leading to a shift to higher wavenumbers (a blueshift). Conversely, electron-donating groups (EDGs) generally cause a shift to lower wavenumbers (a redshift).

Predicting the Nitrile Stretch of this compound

To predict the nitrile stretching frequency of this compound, we will analyze the electronic properties of its substituents and compare them to a series of related benzonitriles.

Substituent Analysis:

  • Trifluoromethyl group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exert a powerful negative inductive effect (-I).

  • Bromomethyl group (-CH₂Br): This group is also electron-withdrawing, primarily through the -I effect of the bromine atom. However, its electron-withdrawing strength is less pronounced than that of the trifluoromethyl group.

Both substituents are located at the meta positions relative to the nitrile group. At these positions, their electronic influence is primarily transmitted through inductive effects, as resonance effects are not operative. Therefore, we expect the nitrile stretching frequency of the target molecule to be shifted to a higher wavenumber compared to unsubstituted benzonitrile.

Comparative Analysis with Structurally Similar Benzonitriles

The following table summarizes the experimentally determined nitrile stretching frequencies for a series of benzonitrile derivatives. This data will serve as the basis for our prediction.

CompoundSubstituentsElectronic Effect of SubstituentsNitrile Stretch (νC≡N) cm⁻¹Reference
BenzonitrileNoneBaseline~2227 (liquid phase)
3-(Bromomethyl)benzonitrile3-CH₂BrWeakly Electron-Withdrawing (-I)~2232 (gas phase)
4-Bromo-3-methylbenzonitrile3-CH₃, 4-BrWeakly Donating (+I), Withdrawing (-I)2252 (FT-IR)
3-Bromo-5-fluorobenzonitrile3-Br, 5-FElectron-Withdrawing (-I)2242 (FT-IR)
3-Chloro-5-(trifluoromethyl)benzonitrile3-Cl, 5-CF₃Strongly Electron-Withdrawing (-I)Not explicitly stated
3,5-Bis(trifluoromethyl)benzonitrile3-CF₃, 5-CF₃Very Strongly Electron-Withdrawing (-I)~2245 (liquid phase)

Predicted Nitrile Stretch for this compound:

Based on the data above, we can make an educated prediction. The presence of two electron-withdrawing groups at the meta positions in 3,5-bis(trifluoromethyl)benzonitrile results in a nitrile stretch at approximately 2245 cm⁻¹. In our target molecule, one of the strongly withdrawing -CF₃ groups is replaced by a less strongly withdrawing -CH₂Br group. Therefore, we predict the nitrile stretching frequency for this compound to be slightly lower than that of 3,5-bis(trifluoromethyl)benzonitrile.

Predicted νC≡N for this compound: ~2240 cm⁻¹

This prediction is supported by the observed frequency for 3-bromo-5-fluorobenzonitrile (2242 cm⁻¹), which also has two meta-positioned electron-withdrawing groups of significant strength.

Experimental Protocol for IR Spectrum Acquisition

To experimentally verify the predicted nitrile stretching frequency, the following protocol for Fourier Transform Infrared (FT-IR) spectroscopy can be employed.

Instrumentation:

  • A commercially available FT-IR spectrometer, such as a PerkinElmer Spectrum 3, equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (Solid Sample):

As this compound is expected to be a solid at room temperature, the KBr pellet method is suitable.

  • Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum of the empty sample compartment.

  • Place the sample in the beam path and collect the sample spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing Structure-Frequency Relationships

The following diagram illustrates the predicted effect of the substituents on the nitrile stretching frequency of this compound in comparison to related compounds.

G cluster_0 Decreasing Electron Withdrawing Strength (Inductive Effect) cluster_1 Predicted Position Benzonitrile\n(~2227 cm⁻¹) Benzonitrile (~2227 cm⁻¹) 3-(Bromomethyl)benzonitrile\n(~2232 cm⁻¹) 3-(Bromomethyl)benzonitrile (~2232 cm⁻¹) Benzonitrile\n(~2227 cm⁻¹)->3-(Bromomethyl)benzonitrile\n(~2232 cm⁻¹) 3-Bromo-5-fluorobenzonitrile\n(2242 cm⁻¹) 3-Bromo-5-fluorobenzonitrile (2242 cm⁻¹) 3-(Bromomethyl)benzonitrile\n(~2232 cm⁻¹)->3-Bromo-5-fluorobenzonitrile\n(2242 cm⁻¹) 3,5-Bis(trifluoromethyl)benzonitrile\n(~2245 cm⁻¹) 3,5-Bis(trifluoromethyl)benzonitrile (~2245 cm⁻¹) 3-Bromo-5-fluorobenzonitrile\n(2242 cm⁻¹)->3,5-Bis(trifluoromethyl)benzonitrile\n(~2245 cm⁻¹) Predicted: this compound\n(~2240 cm⁻¹) Predicted: this compound (~2240 cm⁻¹)

Caption: Predicted nitrile stretch frequency based on substituent effects.

Conclusion

This comparative guide provides a framework for understanding and predicting the nitrile stretching frequency of this compound. By analyzing the electronic effects of the -CH₂Br and -CF₃ substituents and comparing them to a series of structurally related benzonitriles, we predict a nitrile stretching frequency of approximately 2240 cm⁻¹. This value is consistent with the presence of two meta-directing electron-withdrawing groups. The provided experimental protocol offers a clear path for the empirical verification of this prediction. This approach of leveraging structure-activity relationships is a cornerstone of spectroscopic analysis in chemical research and drug development.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. CORE. [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Tsi-journals.com. [Link]

  • 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. ChemRxiv. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]

  • Question: Can someone please explain to me the IR spectra of benzonitrile. Chegg. [Link]

Sources

Comparison of reactivity: 3-(Bromomethyl) vs 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 3-(Bromomethyl)- vs. 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. Benzylic halides, particularly those functionalized with electron-withdrawing groups, are versatile intermediates prized for their ability to undergo nucleophilic substitution reactions. This guide provides an in-depth comparison of two such critical reagents: 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile and 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile.

While structurally similar, the seemingly minor difference in the halogen atom—bromine versus chlorine—has profound implications for their reactivity. Understanding these differences is crucial for chemists in optimizing reaction conditions, predicting outcomes, and ultimately accelerating the development of novel chemical entities. This document will dissect the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and offer practical insights for their application.

Theoretical Framework: Predicting Reactivity

The reactivity of these two benzylic halides in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the leaving group and the electronic environment of the electrophilic carbon center.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart from the carbon atom. A good leaving group is a species that is stable on its own, once it has taken the pair of electrons from the bond.[1] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[2]

When comparing the halides, the trend in leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [3]

This order directly correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF).[3] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker and more stable base than the chloride ion (Cl⁻).[4] Consequently, the carbon-bromine (C-Br) bond is weaker (approx. 285 kJ/mol) than the carbon-chlorine (C-Cl) bond (approx. 327 kJ/mol), requiring less energy to break.[5]

Therefore, This compound is predicted to be more reactive than its chloromethyl counterpart because bromide is a superior leaving group.

The Electrophilic Center: Influence of Ring Substituents

Both molecules feature a benzene ring substituted with two powerful electron-withdrawing groups (EWGs): a trifluoromethyl group (-CF3) and a cyano group (-CN).

  • Trifluoromethyl Group (-CF3): The -CF3 group is one of the strongest EWGs used in organic chemistry, primarily exerting its influence through a strong inductive effect (-I).[6][7]

  • Cyano Group (-CN): The cyano group also withdraws electron density from the aromatic ring through both inductive and resonance effects (-I, -M).[8][9]

These groups significantly pull electron density away from the benzene ring.[10][11] This electron withdrawal extends to the benzylic methylene group (-CH2-), making the carbon atom more electron-deficient (more electrophilic) and thus more susceptible to attack by a nucleophile. While these substituents enhance the reactivity of the electrophilic center, this effect is identical for both the bromo- and chloro-derivatives and does not change their relative reactivity, which remains dictated by the leaving group.

Reaction Mechanism: SN1 vs. SN2 Pathways

Benzylic halides are unique in that they can react via both SN1 and SN2 mechanisms.[12]

  • SN2 Mechanism: As primary halides, these compounds are well-suited for a concerted SN2 reaction, which is favored by strong nucleophiles and polar aprotic solvents.[3][13] The lack of steric hindrance around the primary benzylic carbon facilitates backside attack by the nucleophile.[14]

  • SN1 Mechanism: The benzylic position can also stabilize a carbocation intermediate through resonance with the benzene ring, making an SN1 pathway possible, particularly with weak nucleophiles in polar protic solvents.[13][15]

However, the presence of strong electron-withdrawing groups (-CF3 and -CN) on the ring destabilizes the benzylic carbocation that would form in an SN1 mechanism. Electron-withdrawing groups intensify the positive charge of the carbocation, making it less stable and raising the activation energy for its formation.[16] Therefore, for these specific substrates, the SN2 pathway is strongly favored under typical nucleophilic substitution conditions.

// Reactants sub [label=<

NC- Nucleophile

];

elec [label=<

H | Ar-C-X | H Electrophile

];

// Transition State ts [label=<

Transition State

NC---

H | C | H

---X

| Ar

];

// Products prod [label=<

Ar-CH2-NC Product

];

lg [label=<

X- Leaving Group

];

// Edges sub -> ts [label="Attack", color="#34A853", fontcolor="#34A853"]; elec -> ts [style=invis]; ts -> prod [label="Inversion", color="#4285F4", fontcolor="#4285F4"]; ts -> lg [label="Departure", color="#EA4335", fontcolor="#EA4335"];

// Invisible edges for alignment {rank=same; sub; elec;} {rank=same; prod; lg;} } Caption: Generalized SN2 mechanism for benzylic halides.

Experimental Comparison: A Case Study

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. A suitable model reaction is the azidation of the benzylic halides with sodium azide (NaN3), a common and efficient nucleophile. The reaction progress can be monitored by techniques such as ¹H NMR, ¹⁹F NMR, or HPLC to determine the rate of consumption of the starting material.

Proposed Experimental Protocol: Nucleophilic Azidation

Objective: To compare the reaction rates of 3-(Bromomethyl)- and 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile with sodium azide.

Materials:

  • This compound

  • 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile

  • Sodium Azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, volumetric flasks, syringes

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentration for each benzylic halide and the internal standard in anhydrous DMF.

  • Reaction Setup: In separate, identical reaction vessels (e.g., NMR tubes), place a solution of sodium azide in DMF. Ensure the azide is in molar excess (e.g., 1.5 equivalents).

  • Initiation: At time t=0, add a precise volume of the benzylic halide stock solution to the azide solution. Initiate reactions for both the bromo- and chloro-compounds simultaneously under identical temperature conditions (e.g., 25°C).

  • Monitoring: Acquire spectra (e.g., ¹⁹F NMR) at regular time intervals. The singlet corresponding to the -CF3 group of the starting material will decrease in intensity, while a new singlet for the azide product will appear at a slightly different chemical shift.

  • Data Analysis: Integrate the signals of the starting material and product relative to the internal standard at each time point. Plot the concentration of the starting material versus time to determine the reaction rate.

// Workflow Edges prep_sol -> rxn_setup; rxn_setup -> rxn_monitor; rxn_monitor -> acq_data; acq_data -> proc_data; proc_data -> plot_data; plot_data -> calc_rate; } Caption: Workflow for the comparative kinetic experiment.

Expected Outcomes and Data

Based on the superior leaving group ability of bromide, the reaction with this compound is expected to proceed significantly faster than the reaction with the chloromethyl analog.

Table 1: Hypothetical Comparative Reactivity Data

Parameter3-(Bromomethyl) Derivative3-(Chloromethyl) Derivative
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Predicted Reactivity HigherLower
Time for 50% Conversion (t₁/₂) at 25°C ~ 1 hour~ 8-10 hours
Typical Reaction Yield (24h) >95%~70-80%

Note: These values are illustrative estimates based on established chemical principles. Actual results will vary with specific reaction conditions.

Practical Considerations and Applications

The choice between the bromomethyl and chloromethyl derivative depends on the specific requirements of the synthetic step.

  • For rapid, high-yielding reactions at moderate temperatures, the This compound is the superior choice. Its higher reactivity allows for shorter reaction times and potentially milder conditions, which can be crucial for sensitive substrates.

  • The 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile may be preferred in situations where a less reactive electrophile is desired to improve selectivity in the presence of multiple nucleophilic sites. It is also a more cost-effective starting material, which can be a deciding factor in large-scale synthesis. However, achieving high conversion may require more forcing conditions, such as higher temperatures or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.

Conclusion

A thorough analysis based on fundamental principles of organic chemistry—namely leaving group ability—conclusively predicts that This compound is significantly more reactive towards nucleophiles than 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile . The strong electron-withdrawing nature of the trifluoromethyl and cyano groups enhances the electrophilicity of the benzylic carbon in both molecules but does not alter the fundamental reactivity difference dictated by the halogen. This higher reactivity makes the bromomethyl compound the reagent of choice for efficient and rapid nucleophilic substitutions, while the chloromethyl analog offers a more economical, albeit more sluggish, alternative. Researchers and process chemists should weigh the need for reactivity against cost and stability to select the optimal reagent for their specific synthetic goals.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect -CF3- to be activating or deactivating? Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved from [Link]

  • Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity. YouTube. Retrieved from [Link]

  • Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide? Retrieved from [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10444–10445. Published by the National Institutes of Health. Retrieved from [Link]

  • Vaia. (n.d.). Problem 31 Explain why cyanobenzene (benzon... Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Molecular Memory. (2019, October 21). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? YouTube. Retrieved from [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Retrieved from [Link]

Sources

Technical Guide: HPLC Profiling of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is a critical benzylic bromide intermediate used in the synthesis of high-value fluorinated pharmaceuticals. Its quality control is uniquely challenging due to the high reactivity of the benzylic bromide moiety, which makes it prone to hydrolysis, and the close chromatographic proximity of its process impurities.

This guide provides a comparative analysis of HPLC methodologies to separate the target compound from its critical impurities: the starting material (methyl analog), the over-brominated byproduct (dibromomethyl), and the hydrolysis degradant (alcohol).

Key Performance Indicator: The optimal method must achieve a resolution (


) > 1.5 between the starting material and the target product while preventing on-column hydrolysis of the analyte.

Impurity Architecture & Fate Mapping

To develop a robust method, one must understand the origin of the impurities. The synthesis typically involves a radical bromination (Wohl-Ziegler reaction) of 3-methyl-5-(trifluoromethyl)benzonitrile.

Critical Impurities List
Impurity NameStructure FragmentOriginPolarity (LogP)*Elution Behavior (C18)
Hydrolysis Impurity Ar-CH₂-OHDegradation (moisture)Low (~1.5)Early Eluter (Front)
Starting Material (SM) Ar-CH₃Unreacted PrecursorMedium (~2.7)Critical Pair 1 (Pre-Target)
Target Molecule Ar-CH₂-Br Product High (~3.2) Reference Peak
Di-bromo Impurity Ar-CHBr₂Over-reactionVery High (>3.8)Late Eluter (Back)

*LogP values are approximate estimates based on substituent contributions (Hansch


 values).
Pathway Diagram

The following diagram illustrates the reaction progression and impurity generation, critical for understanding the "why" behind the separation logic.

ImpurityPathways SM Starting Material (Methyl Analog) Target TARGET (Bromomethyl) SM->Target NBS / Radical Br DiBromo Di-bromo Impurity (Over-brominated) Target->DiBromo Excess Br Alcohol Hydrolysis Impurity (Hydroxymethyl) Target->Alcohol H2O / Hydrolysis

Caption: Reaction progression from methyl starting material to mono- and di-bromo species, with the hydrolytic instability pathway shown in yellow.

Comparative Method Development

The choice of stationary phase is the decisive factor in separating the Starting Material (Methyl) from the Target (Bromomethyl) .

Comparison: C18 vs. Phenyl-Hexyl

While C18 is the industry workhorse, Phenyl-Hexyl columns often provide superior selectivity for aromatic halides due to


-

interactions.
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobicity +

-

Stacking
Elution Order Alcohol < SM < Target < Di-bromoAlcohol < SM < Target < Di-bromo
Selectivity (

) for SM/Target
Moderate (

)
High (

)
Recommendation Suitable for routine QCPreferred for R&D/Process Control

Scientific Insight: The bromine atom is highly polarizable. On a Phenyl-Hexyl column, the electron-withdrawing nature of the -CH₂Br group (and the -CF₃/-CN groups) alters the electron density of the aromatic ring differently than the -CH₃ group, enhancing the separation factor beyond simple hydrophobicity differences.

Validated Experimental Protocol

This protocol uses a standard C18 column but is optimized to minimize on-column hydrolysis, a common artifact that leads to false "impurity" peaks.

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • System: HPLC with UV-Vis (DAD) or PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Wavelength: 220 nm (Nitrile/Aromatic absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Do not heat; heat accelerates hydrolysis).

  • Injection Volume: 5-10 µL.

Mobile Phase Setup[2]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why Acid? Suppresses silanol activity and stabilizes the benzylic bromide.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Why ACN? Methanol can react with benzylic bromides to form methyl ethers (solvolysis) during the run. Avoid Methanol.

Gradient Profile
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase Description
0.06040Equilibration
2.06040Isocratic Hold (Elute polar alcohol)
15.01090Gradient Ramp (Elute SM & Target)
18.01090Wash (Elute Di-bromo)
18.16040Re-equilibration
23.06040End

Data Analysis & Expected Results

The following Relative Retention Times (RRT) are theoretical estimates based on the hydrophobicity (LogP) and chemical behavior of benzyl bromide derivatives on a C18 system.

Performance Metrics Table
CompoundApprox. LogPExpected RRT (vs Target)Peak Shape
Hydrolysis Impurity (-CH₂OH)1.50.30 - 0.40Sharp, Fronting if overloaded
Starting Material (-CH₃)2.70.85 - 0.90Sharp
Target Molecule (-CH₂Br)3.2 1.00 Symmetrical
Di-bromo Impurity (-CHBr₂)>3.81.20 - 1.35Broad (due to lipophilicity)

Interpretation:

  • Resolution Check: Ensure the valley between the Starting Material (RRT 0.90) and Target (RRT 1.00) returns to baseline.

  • Artifact Alert: If you see a small peak at RRT ~0.35 that grows over time in the autosampler, your sample is hydrolyzing.

    • Fix: Prepare samples in 100% Acetonitrile (water-free) and inject immediately.

Troubleshooting & Stability (Self-Validating Protocol)

The "Ghost" Peak Problem: Benzylic bromides are potent alkylating agents. In the presence of water (mobile phase) or nucleophilic solvents (MeOH), they degrade.

Validation Step:

  • Dissolve the Target standard in 100% dry Acetonitrile.

  • Inject immediately (T=0).

  • Leave the vial in the autosampler for 4 hours.

  • Re-inject (T=4h).

  • Compare: If the peak at RRT 0.35 (Alcohol) has increased, the sample is unstable in the solution.

    • Correction: Use a cooled autosampler (4°C) and minimize water contact in the diluent.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide. Retrieved from

  • Ji, S., et al. (2019).[2] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances". RSC Advances, 9, 25797-25804.[2] Retrieved from

  • PubChem. (2025).[3] 3-bromo-5-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzyl bromide and related halides: Analytical Standards. Retrieved from

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Safety Operating Guide

Personal protective equipment for handling 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile Content Type: Operational Safety & Logistics Guide

Hazard Profile & Immediate Risk Assessment

Status: HIGH HAZARD | Lachrymator | Corrosive | Alkylating Agent

Handling this compound requires protocols exceeding standard organic chemistry safety. This compound possesses a "dual-threat" molecular architecture:

  • Bromomethyl Group (-CH₂Br): A potent alkylating agent and lachrymator. It reacts rapidly with nucleophiles (including biological tissue), causing severe chemical burns and permanent eye damage. It behaves similarly to benzyl bromide, penetrating standard nitrile gloves in seconds [1].

  • Trifluoromethyl Group (-CF₃): Increases lipophilicity, facilitating rapid absorption through the skin and cell membranes, accelerating systemic toxicity [2].

  • Nitrile Group (-CN): Metabolizes to release cyanide ions (systemic toxicity), though typically slower than inorganic cyanides.

Critical Warning: Do not rely on odor detection. By the time you smell the "sweet" or acrid almond-like scent, you have already exceeded exposure limits.

PPE Matrix: The "Silver Shield" Protocol

Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the trifluoromethyl group combined with the solvent-like penetrating power of the benzyl bromide moiety renders standard nitrile gloves ineffective for prolonged contact.

Hand Protection (The Critical Control Point)
Glove TypeProtection LevelBreakthrough TimeUsage Rule
Laminate (PE/EVOH) (e.g., Silver Shield™, 4H®)High > 480 minsMANDATORY for all direct handling, weighing, and spill cleanup.
Standard Nitrile (4-6 mil) Low < 2 minsDo NOT use alone. Use only as an outer sacrificial layer for dexterity.
Thick Viton® Medium 60-120 minsAcceptable alternative, but expensive and reduces dexterity.

The Double-Glove Protocol:

  • Inner Layer: Laminate/Silver Shield (Chemical Barrier).

  • Outer Layer: Standard Nitrile (Mechanical Barrier/Dexterity).

    • Why? Laminate gloves are loose-fitting. The outer nitrile glove secures the laminate glove, improves grip, and protects the expensive inner glove from physical tears.

Eye & Face Protection [1][2][3][4]
  • Primary: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the lachrymatory vapor risk.

  • Secondary: Face shield (8-inch minimum) required during synthesis setup, quenching, or when handling quantities > 500 mg.

Respiratory Protection
  • Primary Engineering Control: All work must be performed in a certified chemical fume hood.

  • Emergency/Spill (Outside Hood): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The "Acid Gas" component is vital to neutralize Hydrogen Bromide (HBr) released upon hydrolysis.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Quantity Quantity / State Start->Quantity SmallScale < 1g (Solid/Solution) Quantity->SmallScale Routine LargeScale > 1g or Synthesis Quantity->LargeScale Scale-up Spill Spill / Outside Hood Quantity->Spill Accident StandardPPE Standard Protocol: 1. Fume Hood (Sash < 18") 2. Goggles (Not Glasses) 3. Double Glove (Laminate + Nitrile) SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: 1. Standard Protocol Items 2. Face Shield 3. Tyvek Sleeves/Apron LargeScale->EnhancedPPE EmergencyPPE Emergency Protocol: 1. Full Face Respirator (OV/AG) 2. Chem-Resistant Suit (Tychem) 3. Evacuate Area Spill->EmergencyPPE

Figure 1: PPE Selection Decision Tree based on operational scale and hazard state.

Operational Protocol: Step-by-Step
Phase A: Preparation
  • Quench Check: Prepare a neutralization bath before opening the chemical bottle.

    • Formula: 10% Sodium Thiosulfate (

      
      ) in water/ethanol (1:1).
      
    • Mechanism:[1][5] Thiosulfate rapidly nucleophilically attacks the bromomethyl group, converting the lachrymator into a non-volatile salt [3].

  • Static Control: This solid is likely fine and electrostatic. Use an ionizing fan or anti-static gun if available to prevent powder dispersal.

Phase B: Weighing & Transfer
  • Never weigh on an open bench.

  • Method:

    • Tare a vial with a cap inside the fume hood.

    • Bring the closed vial to the balance.

    • Add solid inside the hood. Cap the vial.

    • Weigh the sealed vial.

    • Return to hood to dissolve.

  • Solvent Addition: Add solvent slowly. The trifluoromethyl group pulls electron density, making the benzylic carbon highly electrophilic. Exotherms are possible if dissolving in nucleophilic solvents (like alcohols) without cooling.

Phase C: Cleanup & Deactivation
  • Tools: Wipe all spatulas and weighing boats with a paper towel soaked in the Thiosulfate Quench Solution .

  • Waste: Do not throw contaminated paper towels directly into the solid waste bin. Seal them in a Ziploc bag first to prevent lachrymatory vapors from off-gassing in the waste drum.

Emergency Response: Spills

Scenario: You drop a 5g bottle of solid on the floor.

  • Evacuate: Clear the lab immediately. The dust will irritate eyes and lungs instantly.

  • PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Contain: Do not dry sweep. Cover gently with Vermiculite or Sand to suppress dust.

  • Neutralize: Spray the spill gently (mist setting) with the Thiosulfate/Ethanol solution. Allow to sit for 15 minutes.

  • Collect: Scoop the wet slurry into a hazardous waste container labeled "Organic Debris + Bromides."

Disposal & Chemical Deactivation Workflow

Do not pour unreacted starting material into the organic waste stream; it poses a hazard to waste handlers.

Deactivation_Flow Waste Reaction Waste / Residue (R-CH2-Br) QuenchAgent Add Quench Solution: Sodium Thiosulfate + Ethanol Waste->QuenchAgent Slow Addition Reaction Reaction: Alkylation of Thiosulfate (Exothermic) QuenchAgent->Reaction Stir 1 hr Check Check pH & Phase Reaction->Check Disposal Disposal: Halogenated Organic Waste Check->Disposal Safe to Pour

Figure 2: Chemical Deactivation Pathway for Bromomethyl derivatives.

References
  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. 6th Edition. Wiley-Interscience.
  • Smart, B. E. (2001). "Fluorine Substituent Effects (on bioactivity and lipophilicity)." Journal of Fluorine Chemistry, 109(1), 3-11.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Procedure for the Destruction of Alkyl Halides." National Academies Press.

  • Cameo Chemicals. "Benzyl Bromide Hazard Datasheet." NOAA.

Sources

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